(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone
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Overview
Description
(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone is an organic compound with the molecular formula C13H8ClF2NO and a molecular weight of 267.66 g/mol . It is a solid at room temperature and is known for its applications in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that 2-amino-5-chlorobenzophenone, a related compound, is used in the synthesis of benzodiazepines . Benzodiazepines primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system .
Mode of Action
If it acts similarly to benzodiazepines, it may enhance the effect of GABA, an inhibitory neurotransmitter, leading to sedative, anti-anxiety, and muscle relaxant effects .
Biochemical Pathways
If it behaves like benzodiazepines, it would affect the GABAergic pathway, enhancing the inhibitory effects of GABA in the central nervous system .
Result of Action
If it acts similarly to benzodiazepines, it may lead to decreased anxiety, sedation, and muscle relaxation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzene and 2-amino-5-chlorobenzene.
Nitration: The 2,6-difluorobenzene is nitrated to form 2-nitro-5-chloro-2’,6’-difluorobenzene.
Reduction: The nitro group is then reduced to an amino group, resulting in 2-amino-5-chloro-2’,6’-difluorobenzene.
Condensation: Finally, the compound undergoes a condensation reaction with benzoyl chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the compound.
Scientific Research Applications
(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-5-chlorophenyl)(2-fluorophenyl)methanone
- (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone
- 2-Amino-5-chloro-2’,6’-difluorobenzophenone
Uniqueness
(2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone is unique due to the presence of both chloro and difluoro substituents, which impart distinct chemical and biological properties. These substituents influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research .
Properties
IUPAC Name |
(2-amino-5-chlorophenyl)-(2,6-difluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2NO/c14-7-4-5-11(17)8(6-7)13(18)12-9(15)2-1-3-10(12)16/h1-6H,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMGVPIXKALANS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C2=C(C=CC(=C2)Cl)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574303 |
Source
|
Record name | (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10574303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28910-83-0 |
Source
|
Record name | (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10574303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 28910-83-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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